2-Bromo-4-methyl-5-nitrobenzoic acid

Physicochemical properties Drug design Solid state chemistry

Sourcing 2-Bromo-4-methyl-5-nitrobenzoic acid (CAS: 1698117-49-5) for advanced synthesis? This polysubstituted aromatic compound features a crucial ortho-nitrobenzoic acid framework, enabling specific decarboxylative homocoupling, C-P coupling, and aryl radical cyclization reactions unattainable with meta- or para-substituted isomers. Ideal for constructing 2,2'-dinitrobiaryls, aryl phosphonates, and pharmacologically relevant nitrogen heterocycles (e.g., isoindolinones, benzolactams). Ensure your synthesis route succeeds with the correct regiochemistry—order purity-verified (≥98%) material now.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
Cat. No. B8060940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-5-nitrobenzoic acid
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br
InChIInChI=1S/C8H6BrNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyVIOCYPKFZICVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Bromo-4-methyl-5-nitrobenzoic Acid (CAS 1698117-49-5) as a Specialized Intermediate


2-Bromo-4-methyl-5-nitrobenzoic acid (CAS: 1698117-49-5) is a polysubstituted aromatic compound classified as a halogenated nitrobenzoic acid derivative [1]. It features a benzoic acid core with a bromine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position [1]. This specific substitution pattern imparts unique electronic and steric properties, making it a versatile scaffold for organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals [2].

Why the 2-Bromo-4-methyl-5-nitro Substitution Pattern in 2-Bromo-4-methyl-5-nitrobenzoic Acid Cannot Be Trivially Replaced


The precise regiochemistry of 2-Bromo-4-methyl-5-nitrobenzoic acid is critical for its intended function. A simple substitution with a positional isomer, such as 3-bromo-4-methyl-5-nitrobenzoic acid, or an analog lacking a key functional group (e.g., 2-bromo-5-nitrobenzoic acid) is not feasible without altering the compound's reactivity and downstream application outcomes [1]. The ortho-nitrobenzoic acid framework is specifically required for certain decarboxylative coupling reactions, a reactivity profile that is not shared by meta- or para-substituted benzoic acids [2]. Furthermore, the presence of the bromine atom at the 2-position is crucial for its role as a building block in constructing nitrogen heterocycles, as demonstrated in the broader class of 2-bromobenzoic acids [3].

Quantitative Evidence for the Differentiation of 2-Bromo-4-methyl-5-nitrobenzoic Acid from Analogs


Physicochemical Property Comparison with a Positional Isomer

2-Bromo-4-methyl-5-nitrobenzoic acid exhibits distinct physicochemical properties compared to its positional isomer, 3-bromo-4-methyl-5-nitrobenzoic acid. These differences, particularly in density, can influence crystallization behavior, solid-state stability, and formulation processes [1].

Physicochemical properties Drug design Solid state chemistry

Reactivity in Decarboxylative Coupling: Ortho-Nitrobenzoic Acid Framework

The target compound possesses the essential ortho-nitrobenzoic acid motif, which is a prerequisite for a specific class of decarboxylative C–P and C–C coupling reactions. Meta- or para-substituted benzoic acids are unreactive under the same catalytic conditions [1][2]. The presence of the bromine atom, a functional group tolerated in these transformations, further enables sequential functionalization strategies [1].

Decarboxylative coupling Cross-coupling Biaryl synthesis

Utility in Constructing Nitrogen Heterocycles via 2-Bromobenzoic Acid Scaffold

The target compound belongs to the class of 2-bromobenzoic acids, which are established building blocks for the construction of diverse nitrogen-containing heterocycles via radical cyclization [1]. This reactivity is enabled by the bromine atom at the 2-position, which serves as a handle for generating aryl radicals. Analogs lacking this 2-bromo substituent would be unsuitable for this synthetic methodology.

Nitrogen heterocycles Radical cyclization Drug discovery

Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple vendors with a standard purity of ≥97%, ensuring its suitability as a reliable starting material for reproducible research . This level of purity is consistent with that offered for closely related analogs like 3-bromo-4-methyl-5-nitrobenzoic acid and 2-chloro-4-methyl-5-nitrobenzoic acid , allowing for direct, high-confidence substitution based on functional group requirements.

Procurement Quality control Reproducibility

Validated Application Scenarios for 2-Bromo-4-methyl-5-nitrobenzoic Acid


Synthesis of 2,2'-Dinitrosubstituted Biaryl Intermediates

Employ 2-Bromo-4-methyl-5-nitrobenzoic acid as a substrate in Cu-catalyzed decarboxylative homocoupling reactions to produce valuable, symmetrically substituted 2,2'-dinitrobiaryls [1]. This is a proven methodology for the ortho-nitrobenzoic acid class, which the target compound represents.

Construction of Advanced Aryl Phosphonate Building Blocks

Utilize the target compound in a Pd/Ag bimetallic-catalyzed decarboxylative C-P coupling with H-phosphonates [1]. This transformation is specific to the ortho-nitrobenzoic acid motif, providing access to synthetically and biologically important aryl phosphonates that are inaccessible from meta- or para-substituted analogs.

Diversification via the 2-Bromobenzoic Acid Scaffold

Leverage the 2-bromobenzoic acid core of the target compound as a precursor for generating aryl radicals [1]. This enables participation in sequential cyclization reactions for the rapid assembly of complex, pharmacologically relevant nitrogen heterocycles such as isoindolinones and benzolactams.

Technical Documentation Hub

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